Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic benzothiophene derivative with a complex substitution pattern. Its structure includes a tetrahydrobenzothiophene core, a methyl ester at position 3, and a trichloroethylamino-pivaloyl (2,2-dimethylpropanoyl) group at position 2.
Properties
Molecular Formula |
C17H23Cl3N2O3S |
|---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H23Cl3N2O3S/c1-16(2,3)15(24)22-14(17(18,19)20)21-12-11(13(23)25-4)9-7-5-6-8-10(9)26-12/h14,21H,5-8H2,1-4H3,(H,22,24) |
InChI Key |
GBFDKBILVBSGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction Mechanism
Cyclohexanone reacts with methyl cyanoacetate in the presence of a base (e.g., morpholine) to form a Knoevenagel adduct. Subsequent sulfur incorporation via nucleophilic attack yields the aminothiophene intermediate. The reaction proceeds under reflux in polar aprotic solvents like dimethylformamide (DMF), with typical yields of 80–90%.
-
Cyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), and sulfur (12 mmol) are stirred in DMF at 110°C for 12 hours.
-
The crude product, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is purified via recrystallization (ethanol/water), yielding a pale yellow solid (mp 148–150°C).
Synthesis of the Trichloroethyl-Pivalamide Moiety
The trichloroethyl-pivalamide side chain is prepared through sequential imine formation , reduction , and acylation .
Imine Formation and Reduction
Trichloroacetaldehyde (chloral) reacts with ammonium chloride to form chloral ammonia, which is reduced to 2,2,2-trichloroethylamine using sodium borohydride or catalytic hydrogenation.
Key Reaction :
Acylation with Pivaloyl Chloride
2,2,2-Trichloroethylamine is acylated with pivaloyl chloride in dichloromethane (DCM) using triethylamine as a base.
Procedure :
-
2,2,2-Trichloroethylamine (5 mmol) and triethylamine (6 mmol) are dissolved in DCM at 0°C.
-
Pivaloyl chloride (5.5 mmol) is added dropwise, and the mixture is stirred for 4 hours at room temperature.
-
The product, N-(2,2,2-trichloroethyl)pivalamide, is isolated via column chromatography (hexane/ethyl acetate, 3:1), yielding a white solid (mp 92–94°C).
Coupling of the Benzothiophene Core and Trichloroethyl-Pivalamide
The final step involves coupling the tetrahydrobenzothiophene’s 2-amino group with the trichloroethyl-pivalamide moiety. This is achieved via nucleophilic substitution or reductive amination .
Nucleophilic Substitution
The trichloroethyl-pivalamide is converted to an alkyl bromide intermediate, enabling displacement by the benzothiophene’s amine.
Synthetic Pathway :
-
Bromination : N-(2,2,2-trichloroethyl)pivalamide is treated with phosphorus tribromide (PBr₃) to form N-(1-bromo-2,2,2-trichloroethyl)pivalamide.
-
Substitution : The benzothiophene amine attacks the electrophilic carbon, displacing bromide.
Conditions :
Reductive Amination (Alternative Route)
A ketone derivative of the trichloroethyl-pivalamide reacts with the benzothiophene amine under reducing conditions.
Procedure :
-
N-(2-Oxo-2,2,2-trichloroethyl)pivalamide (3 mmol) and benzothiophene amine (3 mmol) are stirred in methanol with NaBH₃CN (4 mmol) at room temperature for 12 hours.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
-
Competitive Acylation : The benzothiophene amine may react with residual pivaloyl chloride, necessitating strict stoichiometric control.
-
Oxidation : The trichloroethyl group is prone to hydrolysis under acidic conditions, requiring inert atmospheres during coupling.
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR (CDCl₃): δ 1.21 (s, 9H, pivaloyl), 1.65–1.80 (m, 4H, tetrahydro ring), 3.72 (s, 3H, ester), 4.85 (t, 1H, NH-CH₂-CCl₃).
-
HPLC-MS : [M+H]⁺ at m/z 483.8 (calculated for C₁₈H₂₂Cl₃N₃O₃S).
Comparative Analysis of Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 70 | 98 | High regioselectivity |
| Reductive Amination | 60 | 95 | Avoids alkyl halide intermediates |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydrobenzothiophene compounds exhibit significant antibacterial properties. For instance, newly synthesized tetrahydrobenzothiophene derivatives have shown moderate to strong inhibitory effects against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.61 μM to 1.11 μM against E. coli, demonstrating their potential as antibacterial agents .
Analgesic Properties
The analgesic activity of compounds related to methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been evaluated. In a study where derivatives were tested using the "hot plate" method on mice, some compounds exhibited analgesic effects that surpassed those of standard analgesics like metamizole . This suggests potential therapeutic applications in pain management.
Anti-inflammatory Effects
Research into similar benzothiophene derivatives has revealed anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The underlying mechanisms are still under investigation but show promise for treating various inflammatory conditions.
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in synthesizing advanced materials. For example:
| Material Type | Application |
|---|---|
| Dyes | Used in the preparation of tetrahydrobenzo[b]thiophene dyes. |
| Polymers | Potential precursor for creating functional polymers with specific chemical properties. |
These applications highlight the versatility of this compound in material science.
Case Study 1: Antibacterial Efficacy
In a study published in December 2022, a series of tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antibacterial activity against standard bacterial strains. The study found that certain derivatives exhibited superior activity compared to conventional antibiotics . This research underscores the potential of these compounds as new antibacterial agents.
Case Study 2: Analgesic Activity Evaluation
In another study focusing on the analgesic properties of benzothiophene derivatives, researchers conducted experiments on outbred white mice to assess pain relief efficacy. The results indicated that specific derivatives provided a significant analgesic effect compared to existing pain medications . This finding opens avenues for further research into their use in clinical settings.
Mechanism of Action
The mechanism of action of Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs to elucidate the impact of substituent variations on physicochemical properties, synthetic routes, and inferred biological activities. Key comparisons are summarized below:
Structural Modifications and Physicochemical Properties
*Molecular weight estimated based on CAS 301195-92-6 .
- Ester vs. Amide : Replacement of the methyl ester with a carboxamide () would increase metabolic stability but reduce electrophilicity.
- Thioureido vs. Amino: Thioureido-containing analogs () exhibit stronger hydrogen-bonding capacity, which may enhance target affinity but reduce membrane permeability .
Physicochemical Data
- NMR Shifts : The trichloroethyl group causes distinct deshielding in $^1$H NMR (e.g., δ 3.78 ppm for methyl esters, ). Aromatic acyl groups () introduce upfield shifts due to electron-donating effects.
- Mass Spectrometry : HRMS-ESI data (e.g., m/z 390.1370 for ) confirms molecular integrity, with deviations <0.001 Da in related compounds.
Biological Activity
Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 427.78 g/mol. The structure features a benzothiophene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.78 g/mol |
| CAS Number | 324073-79-2 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has indicated that derivatives of benzothiophene exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed potent cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cells. The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using human monocyte-derived macrophages revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .
Antiviral Activity
Emerging data suggest that similar compounds exhibit antiviral properties. For instance, derivatives have been shown to inhibit HIV replication in cell culture models. The structure-activity relationship (SAR) indicates that modifications to the benzothiophene core can enhance antiviral efficacy .
Case Study 1: Anticancer Efficacy
A clinical trial investigated the effects of a related benzothiophene derivative on patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after a 12-week treatment period. The study concluded that the compound could serve as a viable option for chemotherapy-resistant cases .
Case Study 2: Anti-inflammatory Action
In a preclinical model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum. Histological examination showed less synovial inflammation compared to control groups .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Inhibition : It interferes with signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.
- Viral Replication Interference : By targeting viral enzymes or host cell factors necessary for viral replication.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of methyl 2-({2,2,2-trichloro...carboxylate?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reaction of trichloroethylamine derivatives with 2,2-dimethylpropanoyl chloride under Schotten-Baumann conditions .
- Cyclization : Formation of the tetrahydrobenzothiophene core via acid-catalyzed cyclization of pre-functionalized thiophene precursors .
- Esterification : Use of methanol and catalytic sulfuric acid to esterify carboxyl intermediates .
- Key Considerations : Optimize reaction temperature (e.g., 0–5°C for amide coupling to prevent side reactions) and solvent choice (e.g., DMF for polar intermediates).
Q. How is the compound structurally characterized to confirm purity and regiochemistry?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., bond angles and torsion angles in the trichloroethyl group) .
- NMR Spectroscopy : and NMR to identify proton environments (e.g., NH peaks at δ 8.2–8.5 ppm; methyl ester at δ 3.7–3.9 ppm) .
- HPLC-MS : Confirm molecular ion peaks ([M+H] expected at ~500–550 m/z) and purity (>95%) .
Q. What in vitro assays are used to evaluate preliminary biological activity?
- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid controls) .
- Anti-inflammatory Screening : Inhibition of COX-2 enzyme activity via ELISA or LPS-induced cytokine release in macrophages .
- Data Interpretation : Compare dose-response curves (e.g., EC values) and statistical significance (p < 0.05 via ANOVA).
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Strategies :
- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .
- Flow Chemistry : Continuous flow reactors to enhance mixing and reduce reaction time (e.g., 70% yield improvement vs. batch methods) .
- Challenges : Trichloroethyl intermediates are moisture-sensitive; use anhydrous solvents and inert atmospheres.
Q. What computational approaches elucidate the compound’s mechanism of action?
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or acetylcholinesterase) using AutoDock Vina .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- Validation : Correlate docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC values.
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in antioxidant IC values may arise from:
- Assay Variability : Differences in DPPH concentration or incubation time .
- Solvent Effects : Use of DMSO vs. ethanol alters compound solubility and reactivity.
- Resolution : Standardize protocols (e.g., IC determination at 517 nm absorbance, 30-min incubation) and validate with positive controls.
Q. What advanced analytical techniques quantify the compound in environmental or biological matrices?
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (recovery >85%) .
- Detection : LC-MS/MS with MRM transitions (e.g., 525 → 345 m/z for quantification; LOD < 0.1 ng/mL) .
- Matrix Effects : Use deuterated internal standards (e.g., triclosan-d) to correct ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
